Oxamic Acid

Description

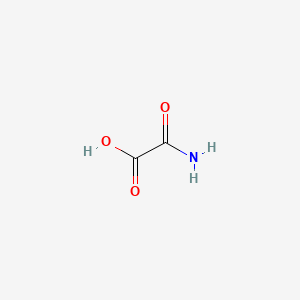

Structure

3D Structure

Properties

IUPAC Name |

oxamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWBFZRMHSNYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060052 | |

| Record name | Oxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Oxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Oxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

471-47-6, 66257-53-2 | |

| Record name | Oxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamate (repellent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-amino-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia. The reaction typically involves heating oxalic acid with aqueous ammonia, resulting in the formation of this compound and water. The reaction can be represented as follows:

C2H2O4+NH3→NH2C(O)COOH+H2O

Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of this compound derivatives through thermal, photochemical, electrochemical, or photoelectrochemical means. This process generates carbamoyl radicals, which can further react to form this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidative decarboxylation to form carbamoyl radicals.

Reduction: It can be reduced to form various amides and other nitrogen-containing compounds.

Substitution: this compound can participate in substitution reactions, particularly with unsaturated systems, to form a wide range of amides.

Common Reagents and Conditions:

Oxidative Decarboxylation: Potassium persulfate (K₂S₂O₈) is commonly used as an oxidizing agent.

Photochemical Reactions: Light sources such as UV light can be used to initiate photochemical reactions.

Electrochemical Reactions: Electrochemical cells can be employed to facilitate the decarboxylation process.

Major Products Formed:

Scientific Research Applications

Antimalarial Research

Oxamic acid has been identified as a potential inhibitor of lactate dehydrogenase (LDH) in Plasmodium falciparum, the causative agent of malaria. A study developed an automated synthetic strategy to create libraries of this compound derivatives to screen for lead inhibitors against pfLDH. Among 167 synthesized compounds, some exhibited promising inhibitory effects with IC50 values as low as 9.41 µM against resistant strains of the parasite . This suggests that this compound derivatives could serve as a foundation for developing new antimalarial drugs.

Cancer Research

The role of this compound in cancer research is tied to its ability to inhibit LDH, which is often overexpressed in cancer cells due to the Warburg effect—a metabolic shift that favors glycolysis over oxidative phosphorylation. By inhibiting LDH activity, this compound can potentially reverse this effect, thereby reducing tumor cell proliferation . Recent studies have shown that this compound can enhance the efficacy of existing treatments by targeting this metabolic pathway. For example, its combination with daptomycin (DAP) demonstrated improved outcomes against resistant strains of Streptococcus mitis/oralis in vitro, indicating its potential as an adjuvant therapy .

Synthesis of Carbamoyl Radicals

This compound serves as a precursor for generating carbamoyl radicals through oxidative decarboxylation. This process can be mediated by various methods, including thermal and photocatalytic techniques. The generated radicals can then add to unsaturated systems, leading to the formation of important amide compounds . This application is significant for synthetic organic chemistry, facilitating the development of new materials and pharmaceuticals.

Toxicology Studies

In toxicological research, this compound has been used to study the effects of gallium compounds on cellular processes. For instance, it was involved in investigations assessing gallium's distribution in bladder tissues during infections caused by E. coli, providing insights into potential antimicrobial therapies . The findings highlight this compound's utility in understanding the pharmacokinetics and dynamics of metal-based drugs.

Lipid Lowering Effects

This compound derivatives have also been explored for their lipid-lowering properties. In animal models, certain compounds demonstrated significant reductions in lipid levels without adverse cardiac effects, suggesting potential applications in treating hyperlipidemia . This aspect opens avenues for further research into cardiovascular health interventions.

Data Summary

Mechanism of Action

Oxamic acid exerts its effects primarily by inhibiting lactate dehydrogenase A. The active site of lactate dehydrogenase is closed off once this compound attaches to the lactate dehydrogenase - NADH complex, effectively inhibiting the enzyme . This inhibition disrupts the glycolytic pathway, which is crucial for ATP production in cancer cells, thereby exhibiting potential anticancer properties .

Comparison with Similar Compounds

Lactate Dehydrogenase (LDH) Inhibitors

Oxamic acid derivatives are compared with other LDH inhibitors in terms of potency, isoform selectivity, and species specificity:

Key Findings :

- This compound derivatives generally exhibit millimolar-range potency but poor isoform selectivity in humans.

Protein Tyrosine Phosphatase (PTP) Inhibitors

This compound’s role as a phosphate mimetic is contrasted with other carboxylic acid-based inhibitors:

Key Findings :

Structural Analogs in Metabolic Pathways

- Pyruvic Acid: this compound’s structural mimicry of pyruvate allows it to disrupt LDH-mediated glycolysis. However, unlike pyruvate, it cannot be metabolized further, making it a metabolic dead-end inhibitor .

- Dichloroacetamide Herbicides : Metabolized to this compound in plants and animals, these compounds highlight this compound’s role in detoxification pathways .

Critical Analysis of Selectivity and Limitations

- Isoform Selectivity : Most this compound derivatives lack selectivity among human LDH isoforms (hLDH1, hLDH5, hLDH-C4), limiting therapeutic utility .

Biological Activity

Oxamic acid, a derivative of oxalic acid, has garnered significant attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases.

Overview of this compound

This compound is primarily recognized for its role as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in the glycolytic pathway. By inhibiting LDH, this compound alters metabolic processes, which can have profound effects on cellular energy production and growth.

Inhibition of Lactate Dehydrogenase (LDH)

this compound functions as a competitive inhibitor of LDH, specifically targeting different isoforms such as LDH-C4. Research has shown that this compound significantly reduces ATP levels and affects sperm motility in mice, indicating its potential use in fertility control and cancer treatment . The inhibition of LDH by this compound leads to decreased lactate production and altered glucose metabolism, which can slow down the growth rates of certain bacterial strains .

Antimicrobial Effects

This compound has demonstrated bactericidal activity against various strains of bacteria. In studies involving Streptococcus mitis/oralis, this compound was found to significantly reduce glucose utilization and lactate accumulation, indicating its effectiveness in altering metabolic pathways within bacterial cells .

Antitubercular Potential

Recent findings suggest that N-aryl this compound derivatives exhibit potent inhibition against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor essential for the bacterium's survival within host macrophages. These derivatives have shown IC50 values as low as 20 nM, highlighting their potential as therapeutic agents against tuberculosis .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| N-Phenyl this compound | mPTPB | 20 | Antitubercular |

| N-Propyl Oxamate | LDH-C4 | 30 | Fertility Control |

| N-Ethyl Oxamate | LDH-C4 | 25 | Cancer Treatment |

Case Study: Impact on Sperm Motility

A study assessed the effect of N-propyl oxamate on mouse sperm motility. Results indicated a significant reduction in motility and ATP levels, suggesting that LDH-C4 plays a critical role in sperm function . This finding opens avenues for exploring this compound derivatives in reproductive health.

Chemical Reactions Analysis

Oxidative Decarboxylation to Carbamoyl Radicals

Oxamic acids undergo single-electron oxidation to generate carbamoyl radicals (RNHCO- ), which participate in diverse C–H functionalization and coupling reactions . This process is mediated by oxidants like ammonium persulfate (APS) or hypervalent iodine reagents (e.g., BI-OAc) under thermal, photochemical, or electrochemical conditions .

Mechanistic Highlights :

-

Radical Initiation : Oxamic acid reacts with oxidants (e.g., S₂O₈²⁻) to form SO₄- ⁻, which abstracts an electron from the carboxyl group, yielding a carboxyl radical .

-

Decarboxylation : The carboxyl radical undergoes CO₂ loss, forming a carbamoyl radical (Scheme 1) .

-

Radical Trapping : Carbamoyl radicals add to heteroarenes (e.g., quinolines) or alkenes, followed by rearomatization to yield amides .

Example Reaction :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyclohexylthis compound | 4-CzIPN (photocatalyst), BI-OAc, DCE, 452 nm | Cyclohexylamide | 80 |

| Phenylthis compound | Fe(Cp)₂, KBrO₃, 2-picolinic acid | Phenylurethane | 87 |

Photocatalytic Decarboxylative Coupling

Visible-light photocatalysis enables metal-free decarboxylation of oxamic acids. The organic dye 4-CzIPN and hypervalent iodine reagents (e.g., BI-OAc) facilitate efficient radical generation under mild conditions .

Key Findings :

-

Substrate Scope : Aliphatic, aromatic, and chiral oxamic acids react with heteroarenes (e.g., phenanthrolines) to form amides without racemization .

-

Trapping Experiments : Carbamoyl radicals are trapped by TEMPO or alkynylsulfones, confirming their intermediacy (e.g., TEMPO–RNHCO adducts) .

Optimized Conditions :

textReagents: 1 mol% 4-CzIPN, 1.2 equiv BI-OAc Solvent: DCE/H₂O (1:1) Light: Blue LEDs (452 nm) Yield Range: 60–94%[4]

Iron-Catalyzed Oxidative Decarboxylation

Iron catalysts (e.g., Fe(Cp)₂) enable efficient decarboxylation using KBrO₃ as a terminal oxidant .

Conditions :

-

Catalyst: 2.5 mol% Fe(Cp)₂

-

Ligand: 5 mol% 2-picolinic acid

-

Oxidant: 2 equiv KBrO₃

Mechanism :

-

Fe(Cp)₂ and 2-picolinic acid form a coordination complex.

-

KBrO₃ oxidizes the complex, generating Fe(IV)=O species.

-

Fe(IV)=O abstracts an electron from this compound, forming a carbamoyl radical .

Synthetic Utility in Medicinal Chemistry

N-Aryl oxamic acids are synthesized via coupling aryl amines with methyl chlorooxoacetate, followed by hydrolysis. These derivatives serve as phosphotyrosine mimetics for enzyme inhibition .

Representative Compound :

This compound’s decarboxylative chemistry offers a sustainable platform for synthesizing amides, urethanes, and urea derivatives. Its compatibility with diverse reaction modalities (photochemical, electrochemical, catalytic) underscores its versatility in modern organic synthesis .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of oxamic acid when single crystals are unavailable?

this compound’s crystal structure can be resolved using powder X-ray diffraction (PXRD) combined with computational methods like PM7 semi-empirical calculations . These techniques confirm a monoclinic system (space group Cc) with unit cell parameters a = 9.4994(4) Å, b = 5.4380(2) Å, c = 6.8636(3) Å, and β = 107.149(2)°. Hydrogen bonding networks (O–H···O and N–H···O) stabilize the structure, validated against the Cambridge Structural Database .

Q. How can this compound be synthesized, and what characterization techniques validate its purity?

this compound is commonly synthesized via condensation of amines with oxalic acid derivatives. Key characterization includes:

Q. What analytical challenges arise in quantifying this compound in pharmaceutical intermediates, and how are they addressed?

Due to its high polarity, this compound requires ion-exclusion chromatography (IEC) with mobile phases optimized for anion separation. Method validation should include spike-recovery tests and limits of detection (LOD) using standards. For example, IEC methods achieve baseline separation of this compound from oxalic acid in active pharmaceutical ingredients (APIs) .

Advanced Research Questions

Q. How do electrochemical advanced oxidation processes (EAOPs) mineralize this compound, and what factors influence degradation efficiency?

EAOPs like anodic oxidation with boron-doped diamond (BDD) electrodes and electro-Fenton (EF) rely on hydroxyl radicals (•OH) to break down this compound. Key findings:

Q. How do solvent effects and computational modeling explain this compound’s UV-Vis spectral behavior?

this compound’s first π→π* transition (~210 nm) shows minimal solvent shift, while the second transition (~185 nm) red-shifts in polar solvents. CNDO/s computational models correlate these bands to electronic transitions involving the amide and carboxyl groups. Discrepancies in calculated vs. experimental oscillator strengths (f-numbers) highlight the need for solvent-specific corrections .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

As an LDH-A inhibitor , this compound derivatives are designed to mimic pyruvate’s stereoelectronic profile, blocking lactate dehydrogenase’s active site. SAR optimization involves:

Q. Why does this compound persist as a recalcitrant byproduct in degradation studies, and how is its stability assessed?

this compound’s stability arises from strong Fe(III) complexation, slowing •OH attack. Researchers track persistence using:

- Total organic carbon (TOC) analysis to quantify mineralization (e.g., 51% TOC removal after 8 hours in AO-BDD).

- Ion chromatography to monitor NH₄⁺/NO₃⁻ release, indicating nitrogenous breakdown .

Q. How does photoelectron spectroscopy (PES) elucidate this compound’s electronic structure compared to oxalic acid or oxamide?

PES reveals distinct ionization energies for this compound’s amide (11.24 eV) and carboxyl (13.5 eV) groups. Comparative studies with oxalic acid show inverted orbital energy ordering due to asymmetrical hydrogen bonding. Computational MO wavefunction analysis validates these trends .

Methodological Considerations

- Experimental Design : When studying this compound’s degradation, include controls for Fe²⁺/Fe³⁺ redox cycling and UVA irradiation effects.

- Data Contradictions : Discrepancies in solvent-shift behavior between this compound and esters (e.g., ethyl oxamate) may stem from ionization vs. hydrogen bonding .

- Reproducibility : Document crystal synthesis conditions (solvent, temperature) to replicate PXRD results, as morphology affects diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.